molecular formula C8H9IO B101308 4-Iodo-2,3-dimethylphenol CAS No. 17938-69-1

4-Iodo-2,3-dimethylphenol

Cat. No.: B101308
CAS No.: 17938-69-1
M. Wt: 248.06 g/mol
InChI Key: LLSRHWKZLHNAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H9IO . It is a phenolic compound characterized by the presence of an iodine atom at the fourth position and two methyl groups at the second and third positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Iodo-2,3-dimethylphenol typically involves the iodination of 2,3-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

4-Iodo-2,3-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Iodo-2,3-dimethylphenol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds. The presence of iodine and methyl groups enhances its reactivity and selectivity in electrophilic aromatic substitution reactions.

Reaction Pathways

The compound can undergo several types of reactions:

  • Oxidation : The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : The iodine atom can be reduced to yield 2,3-dimethylphenol.
  • Substitution : The iodine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Biological Applications

Enzyme Interaction Studies

The phenolic structure of this compound makes it a candidate for studying enzyme interactions and inhibition. Its ability to mimic natural substrates allows researchers to investigate the mechanisms of enzyme action and the effects of inhibitors.

Cytotoxicity Research

A study examined the cytotoxic effects of various iodo-phenolics, including this compound. It was found to exhibit significant cytotoxicity against mammalian cells, indicating potential implications for environmental health, especially in oil and gas wastewater contexts where such compounds are prevalent .

Medicinal Chemistry

Lead Compound for Drug Development

Due to its structural similarity to bioactive phenols, this compound may serve as a lead compound in the development of pharmaceuticals. Its interactions with specific enzymes or receptors could lead to novel therapeutic agents targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique properties allow for the creation of materials with tailored functionalities .

Case Studies

  • Cytotoxicity of Iodo-Phenolics : A study on the cytotoxic effects of iodo-phenolics revealed that this compound was among those with significant toxicity levels when tested against mammalian cells. This research highlights its potential environmental impact and raises concerns regarding its presence in treated wastewater .
  • Synthesis Pathways : Research into synthetic pathways for producing this compound demonstrated efficient methods using electrophilic aromatic substitution reactions under optimized conditions. This study emphasized the importance of reaction parameters such as temperature and reagent concentration for maximizing yield.

Mechanism of Action

The mechanism of action of 4-Iodo-2,3-dimethylphenol involves its interaction with various molecular targets:

    Molecular Targets: The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Uniqueness:

4-Iodo-2,3-dimethylphenol is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This arrangement influences its electronic properties, making it a valuable compound for various chemical reactions and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (iodine) substituents provides a unique balance that can be exploited in synthetic chemistry.

Biological Activity

4-Iodo-2,3-dimethylphenol is an aromatic compound characterized by the presence of both iodine and hydroxyl functional groups on a dimethyl-substituted phenolic ring. It has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential applications.

  • Molecular Formula : C₈H₉IO
  • Molecular Weight : 248.06 g/mol
  • Melting Point : 100 °C to 104 °C
  • Solubility : Soluble in organic solvents like methanol

The compound's unique structure, with iodine at the para position relative to the hydroxyl group, significantly influences its chemical reactivity and biological activity compared to related compounds.

Interaction with Cytochrome P450

Research indicates that this compound may influence metabolic pathways involving cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various drugs and xenobiotics in the liver. The modulation of cytochrome P450 activity can have significant implications for drug metabolism and toxicity .

Enzyme Inhibition Studies

The phenolic structure of this compound suggests its potential as an inhibitor of various enzymes. Preliminary studies have shown that compounds with similar structures can interact with sodium channels and other membrane proteins. For instance, structural analogues of propofol have been shown to block sodium channels effectively, indicating that this compound might exhibit similar properties .

The mechanism of action for this compound involves several pathways:

  • Oxidation : The hydroxyl group can be oxidized to form quinones or other derivatives.
  • Reduction : The iodine atom can be reduced to yield the corresponding phenol.
  • Substitution Reactions : The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution .

These reactions allow for the exploration of various biological targets and the synthesis of potential pharmacological agents.

Case Studies and Research Findings

  • Sodium Channel Blockade : A study demonstrated that halogenated structural analogues of propofol, including this compound, have high potency in blocking sodium channels. This property was characterized by measuring IC50 values in different voltage-operated sodium channels .
  • Enzyme Interaction Potential : The compound's structural features make it a candidate for studying enzyme interactions and inhibition. Its unique balance between electron-withdrawing (iodine) and electron-donating (methyl groups) substituents could be exploited in drug design .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,3-DimethylphenolC₈H₁₀OLacks halogen substitution; more hydrophobic
2,6-DimethylphenolC₈H₁₀ODifferent positioning of methyl groups
4-Iodo-2,6-dimethylphenolC₈H₉IOIodine at para position; different methyl placement
4-Bromo-2,3-dimethylphenolC₈H₉BrOBromine instead of iodine; different reactivity

The presence of iodine in this compound significantly alters its chemical reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

4-iodo-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSRHWKZLHNAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600237
Record name 4-Iodo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-69-1
Record name 4-Iodo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,3-dimethylphenol
Reactant of Route 2
Reactant of Route 2
4-Iodo-2,3-dimethylphenol
Reactant of Route 3
4-Iodo-2,3-dimethylphenol
Reactant of Route 4
Reactant of Route 4
4-Iodo-2,3-dimethylphenol
Reactant of Route 5
Reactant of Route 5
4-Iodo-2,3-dimethylphenol
Reactant of Route 6
Reactant of Route 6
4-Iodo-2,3-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.